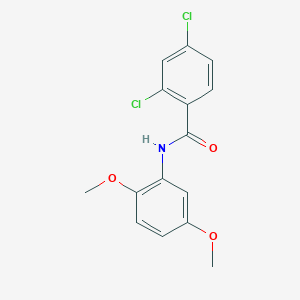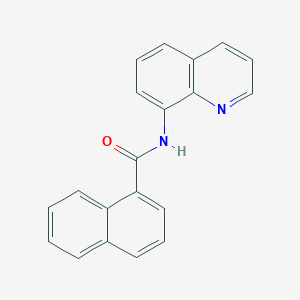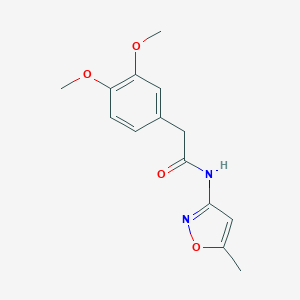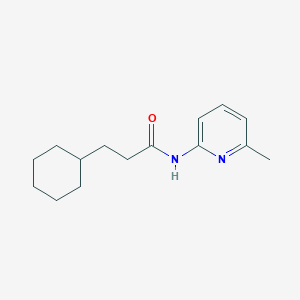![molecular formula C15H13Cl2NO3S B270750 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the inhibition of CA IX activity. CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in hypoxic regions of solid tumors, where it contributes to the maintenance of intracellular pH and promotes tumor growth. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in intracellular pH and a reduction in tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other carbonic anhydrase isoforms, including CA XII and CA XIV. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in lab experiments include its high potency and specificity for CA IX. It is also readily available and can be obtained in high purity. However, its use can be limited by its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in scientific research. One area of interest is the development of new CA IX inhibitors based on the structure of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide. Another direction is the investigation of the role of CA IX in other diseases, such as ischemic stroke and neurodegenerative disorders. Finally, the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide as a tool compound to study the role of CA IX in tumor biology and to identify new therapeutic targets is an area of ongoing research.
Synthesemethoden
The synthesis of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide in the presence of a base. The resulting product is then reacted with N-phenylacetamide to yield the final compound. The synthesis method has been well-established, and the compound can be obtained in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a critical role in tumor growth, angiogenesis, and metastasis, and its inhibition has been shown to have antitumor effects. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has also been used as a tool compound to investigate the role of CA IX in cancer biology and to develop new CA IX inhibitors.
Eigenschaften
Produktname |
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide |
|---|---|
Molekularformel |
C15H13Cl2NO3S |
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NO3S/c16-13-7-4-8-14(17)12(13)9-22(20,21)10-15(19)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
InChI-Schlüssel |
WUYBPXHBMVJWNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)







